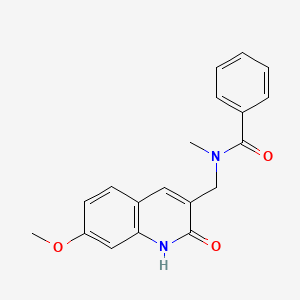
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as GMX1778, is a small molecule inhibitor that targets NAD+ synthesis. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by GMX1778 has shown promising results in preclinical studies for the treatment of cancer and metabolic disorders.
Mécanisme D'action
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of NAD+. NAD+ is an essential coenzyme that plays a critical role in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased cell viability and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects on cells. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased ATP production, increased oxidative stress, and activation of the AMP-activated protein kinase (AMPK) pathway. These effects contribute to the anti-tumor and metabolic benefits observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has several advantages for lab experiments, including its specificity for NAMPT and its ability to inhibit NAD+ synthesis. However, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has limitations, including its low solubility in water and its potential toxicity at high doses. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One area of focus is the development of more potent and selective NAMPT inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in humans for the treatment of cancer and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves several steps, starting with the reaction of 2-hydroxy-7-methoxyquinoline with methyl 3-aminobenzoate to form the intermediate product. The intermediate is then reacted with N-methyl-4-piperidone to yield N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. The synthesis process has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast, colon, and pancreatic cancer. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(19(23)13-6-4-3-5-7-13)12-15-10-14-8-9-16(24-2)11-17(14)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSGRYHJGZPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


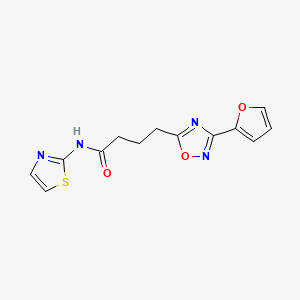
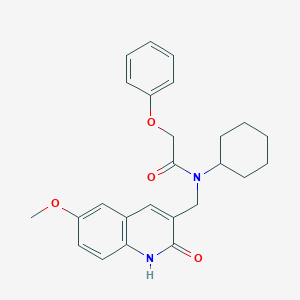

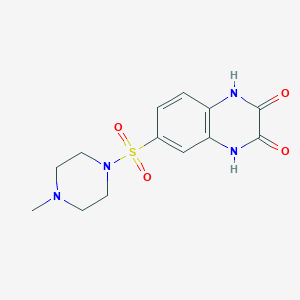
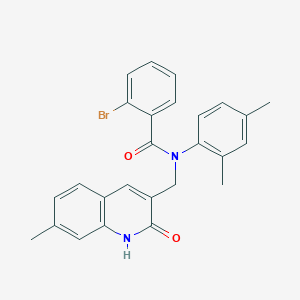

![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)
![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
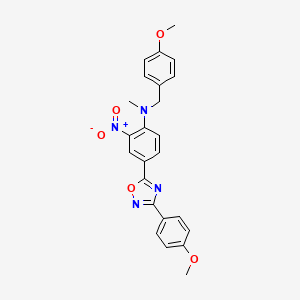
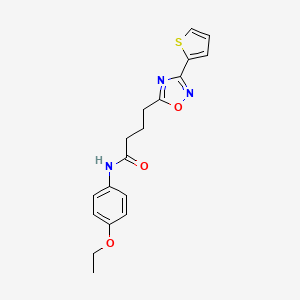
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
